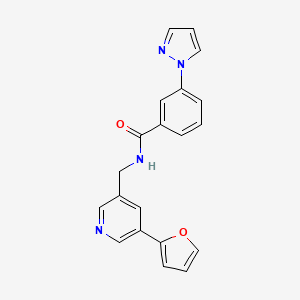
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions including the formation of furan and pyridine derivatives, followed by their conjugation with benzamide moieties. For instance, compounds with structural similarities have been synthesized through reactions like the von Pechmann reaction, followed by dehydrogenation processes or cyclization reactions under specific conditions to obtain the desired heterocyclic frameworks (Morón, Nguyen, & Bisagni, 1983).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of multiple heteroatoms (N, O) within the rings, contributing to complex electronic and spatial configurations. Advanced analytical techniques, such as X-ray crystallography, have been utilized to elucidate the crystal and molecular structures, revealing the arrangement of atoms, bond lengths, angles, and dihedral angles critical for understanding the compound's properties and reactivity (Kumara et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide or similar compounds typically explore functionalization, substitution, or conjugation reactions aimed at modifying the compound's chemical properties for specific applications. For example, reactions with halo compounds, cyclization under acidic and basic conditions, and condensation reactions have been studied to afford a variety of derivatives with potential biological or catalytic activities (El-Essawy & Rady, 2011).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, are influenced by the nature of the heterocyclic systems and the substituents attached to them. Techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) have been applied to assess the thermal stability and decomposition patterns of similar compounds, providing insights into their potential applications and handling requirements (Halim & Ibrahim, 2022).
Chemical Properties Analysis
The chemical properties, including reactivity, acidity/basicity, and potential for forming derivatives or complexes, are central to the compound's applications in synthesis and material science. Studies on related compounds have explored their ability to undergo electrophilic substitution reactions, form complexes with metals, and serve as intermediates for the synthesis of more complex molecular architectures (Adhami et al., 2014).
Aplicaciones Científicas De Investigación
Chemical Inhibition and Metabolic Interactions
Studies on chemical inhibitors of cytochrome P450 isoforms in human liver microsomes highlight the importance of structural specificity in drug metabolism and potential drug-drug interactions. Compounds with furan and pyridine structures, similar to the compound , are evaluated for their selectivity and potency as inhibitors, indicating the relevance of such moieties in developing selective therapeutic agents and understanding metabolic pathways (Khojasteh et al., 2011).
Structural Diversity and Coordination Chemistry
Research on the chemistry and properties of bis-benzimidazole, pyridine, and their complexes emphasizes the structural diversity and versatility of compounds containing these moieties. Such compounds exhibit a wide range of spectroscopic properties, structures, magnetic properties, and biological activities, suggesting the potential of the compound for applications in coordination chemistry and as bioactive molecules (Boča et al., 2011).
Biological Activity of Heteroaryl Substituents
The importance of furan and pyrazole substituents in medicinal chemistry is highlighted through their impact on the activity of nucleobases, nucleosides, and their analogues. These moieties contribute to significant antiviral, antitumor, and antimycobacterial activities, indicating the compound's potential in drug design and development for various therapeutic applications (Ostrowski, 2022).
Catalysis and Organic Synthesis
The role of heterocyclic N-oxide molecules, including pyridine and imidazole derivatives, in organic synthesis, catalysis, and drug applications underscores the significance of compounds with such functionalities. These derivatives serve as intermediates in various synthetic pathways and have demonstrated potential in the development of new catalytic processes and medicinal applications, suggesting the utility of the compound within these fields (Li et al., 2019).
Propiedades
IUPAC Name |
N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-3-pyrazol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2/c25-20(16-4-1-5-18(11-16)24-8-3-7-23-24)22-13-15-10-17(14-21-12-15)19-6-2-9-26-19/h1-12,14H,13H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFAXMMRVRYLRTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CC=N2)C(=O)NCC3=CC(=CN=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

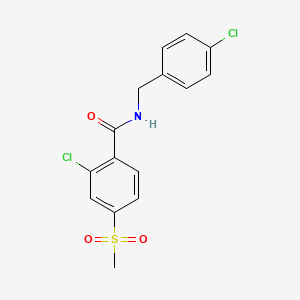
![Dimethyl 4-[5-(2-fluorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B2484180.png)

![N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2484186.png)
![1-[2-(2-Methylphenyl)triazol-4-yl]ethanone](/img/structure/B2484187.png)
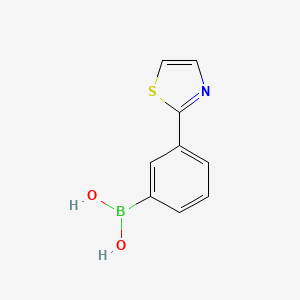
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2484190.png)
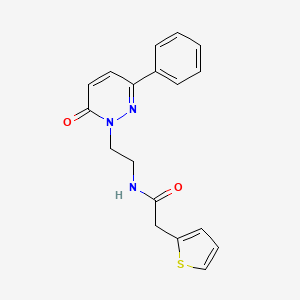
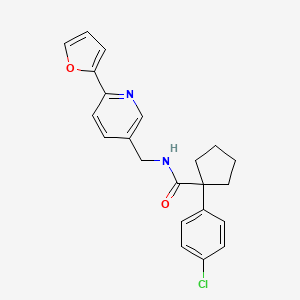
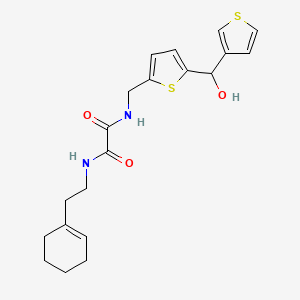
![(2E)-4-({4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}amino)-4-oxobut-2-enoic acid](/img/structure/B2484196.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2484200.png)
![4-Chloro-2-{[(2-chloro-5-fluorophenyl)amino]methyl}phenol](/img/structure/B2484201.png)